molecular formula C17H23NO3 B192828 Lycoramine CAS No. 21133-52-8

Lycoramine

Cat. No. B192828
CAS RN: 21133-52-8
M. Wt: 289.4 g/mol
InChI Key: GJRMHIXYLGOZSE-JDFRZJQESA-N
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Description

Lycoramine is a natural compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 . It is an alkaloid found in the Amaryllidaceae family .


Synthesis Analysis

The synthesis of Lycoramine involves a strategy featuring efficient ruthenium-catalyzed asymmetric hydrogenation of racemic α-aryloxy cyclic ketone via dynamic kinetic resolution and palladium-catalyzed intramolecular reductive Heck cyclization . Another study achieved a stepwise synthesis of Lycoramine by initial construction of rings A and B followed by formation of ring C, and finally establishment of ring D .


Molecular Structure Analysis

Lycoramine has a complex molecular structure with three defined stereocenters . It belongs to the galanthamine type of Amaryllidaceae alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Lycoramine include the Dieckmann cyclisation, Wittig reaction, Friedel-Crafts reaction, and the Schmidt reaction . The catalytic asymmetric hydrogenation and intramolecular reductive Heck cyclization are also key steps in the synthesis process .


Physical And Chemical Properties Analysis

Lycoramine has a boiling point of 436.4±45.0 °C at 760 mmHg, a melting point of 122-124 °C, and a density of 1.25g/cm3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Scientific Research Applications

  • Alzheimer's Disease Treatment : Lycoramine demonstrates potential as a therapeutic agent for Alzheimer's disease. A study by (Kiris et al., 2020) indicated that lycoramine reversed cognitive decline and cleared Aβ plaques in a mouse model, suggesting its potential in treating late stages of Alzheimer's disease.

  • Neuromuscular Disorders : Research on lycoramine derivatives has been conducted for treating neuromuscular disorders like myasthenia gravis. According to (Somers et al., 1963), certain derivatives were effective in clinical experiments, showing promise in this domain.

  • Chemical Synthesis : The efficient synthesis of lycoramine is a subject of interest in the chemical field. (Fan et al., 2004) developed a short and unique approach for synthesizing lycoramine, emphasizing its importance in chemical research.

  • Pharmacological Actions : The neuropharmacologic actions of lycoramine have been studied, as noted by (Tang et al., 1963). This research provides insights into its mechanism of action and potential therapeutic uses.

  • Acetylcholinesterase Inhibition : Lycoramine's effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease, have been studied. (Rocha & Lima, 2019) conducted computational modeling to understand its interaction with acetylcholinesterase, providing valuable information for drug development.

  • Cancer Research : Lycoramine has shown potential in cancer research. (Roy et al., 2018) summarized its therapeutic effect and mechanisms against various cancers, highlighting its role as a lead compound for anticancer drug design.

  • Light Quality Effects on Alkaloid Production : The impact of light quality on the production of alkaloids including lycoramine in plants has been studied. (Li et al., 2021) investigated how different LED light qualities affect alkaloid accumulations in Lycoris longituba seedlings.

  • Apoptosis Induction in Cancer Cells : Lycoramine's role in inducing apoptosis in cancer cells was explored by (Zeng et al., 2017), who found that it activates certain signaling pathways leading to cancer cell apoptosis.

properties

IUPAC Name

(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3/t12-,14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRMHIXYLGOZSE-JDFRZJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CC[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175371
Record name Lycoramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lycoramine

CAS RN

21133-52-8
Record name Lycoramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021133528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycoramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21133-52-8
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Record name LYCORAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
981
Citations
Y Guo, NB Pigni, Y Zheng… - Natural Product …, 2014 - journals.sagepub.com
… The lycorine, galanthamine and lycoramine alkaloids are represented by different shades of red or blue, and tazettine is in green, given that these are the most frequently found …
Number of citations: 18 journals.sagepub.com
I Kiris, MK Basar, B Sahin, B Gurel… - Current medicinal …, 2021 - ingentaconnect.com
… of a natural compound, lycoramine, which has been shown to … Methods: Lycoramine and galantamine, an FDA approved … decline observed after lycoramine administration but not with …
Number of citations: 8 www.ingentaconnect.com
S Uyeo, S Kobayashi - Pharmaceutical bulletin, 1953 - jstage.jst.go.jp
… lycoramine ~has thus-been established. ‘The hydrogenation of lycoremine affords, besides lycoramine, … optical rotation than that of either lycoramine or lycoremine. Although this isomer …
Number of citations: 35 www.jstage.jst.go.jp
Y Zhang, S Shen, H Fang, T Xu - Organic letters, 2020 - ACS Publications
Herein, we report a novel strategy toward galanthamine and lycoramine. The concise synthesis was enabled by a Rh-catalyzed gram-scale C–C activation for the tetracyclic carbon …
Number of citations: 27 pubs.acs.org
S Majumder, A Yadav, S Pal, A Khatua… - The Journal of Organic …, 2022 - ACS Publications
A concise asymmetric total synthesis of naturally occurring Amaryllidaceae alkaloids sharing dihydrobenzofuran scaffolds, (−)-galanthamine (1a), (−)-lycoramine (1b), (−)-narwedine (2a)…
Number of citations: 3 pubs.acs.org
Y Tian, C Zhang, M Guo - Molecules, 2015 - mdpi.com
… Among them, galanthamine and lycoramine were reported to exhibit good activity against Alzheimer’s disease [7]. While more AAs, such as lycorine, dihydrolycorine, haemanthamine, …
Number of citations: 39 www.mdpi.com
A Evidente, MR Cicala, G Randazzo, R Riccio… - Phytochemistry, 1983 - Elsevier
… of Phytochemistry, Shanghai Institute of Materia Medica, Chinese Academy of Sciences, China, for generously giving samples of homolycorine HCl, lycorenine HCl, lycoramine HBr and …
Number of citations: 40 www.sciencedirect.com
IH Sanchez, JJ Soria, FJ Lopez… - The Journal of …, 1984 - ACS Publications
The total synthesis of d, Z-lycoramine (2), an Amaryllidaceae alkaloid, is described. The method utilizes the intermediacy of the biogenetically relevant hydrobenzazepines of type 22, …
Number of citations: 47 pubs.acs.org
JH Cheon, DG Lee, SH Lee, DH Lee… - 한국약용작물학회 …, 2011 - koreascience.kr
… 18개의 물질이 분리되었으며, LC-MS분석과 문헌조사를 통하여 8종류 의 알칼로이드 성분(lycoricidine, hipppeastrine, lycoricidinol, O-demethyllycoramine, lycorine, lycorenine, lycoramine…
Number of citations: 0 koreascience.kr
S Qiao, J Yao, Q Wang, L Li, B Wang… - Pest Management …, 2023 - Wiley Online Library
… On the contrary, galanthamine, lycoramine, and tazettine had no inhibitory effect on mycelial growth and spore germination at test concentrations. These results suggested that both …
Number of citations: 1 onlinelibrary.wiley.com

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